2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
PI3K Inhibitors for Pulmonary Disorders
The compound 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, closely related to the queried chemical, has been evaluated for treating idiopathic pulmonary fibrosis and cough. These broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors have shown promise in in vitro studies supporting their utility in treating these conditions. GSK-2126458, a variant, has even commenced Phase I dose-finding studies for patients with idiopathic pulmonary fibrosis (Norman, 2014).
Anticancer Activity
Novel pyridazinone derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity. One derivative demonstrated remarkable activity against various human cancer cell lines, including leukemia and non-small cell lung cancer, with significant potency and tolerability in animal models. This highlights the compound's potential as a lead for new anticancer agents (Rathish et al., 2012).
Carbonic Anhydrase Inhibitors
Aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties have been reported for their inhibition of carbonic anhydrase (CA) isozymes, including cytosolic hCA I and II, and tumour-associated hCA IX. These compounds offer a straightforward structure-activity relationship, with variations in the triazine ring affecting their inhibitory potency. This suggests potential for managing hypoxic tumours (Garaj et al., 2005).
Pathological Pain Model Effects
The synthesis of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and their evaluation in a pathological pain model in mice have shown anti-hyperalgesic and anti-edematogenic effects. This demonstrates their potential for development into new analgesic agents, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
Antioxidant and Enzyme Inhibition
Sulfonamide hybrid Schiff bases of anthranilic acid have been synthesized and evaluated for their antioxidant potential and enzyme inhibition capabilities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds showed maximum inhibition, demonstrating their potential for treating diseases associated with oxidative stress and enzyme dysregulation (Kausar et al., 2019).
Properties
IUPAC Name |
2,6-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-10-4-1-5-11(15)13(10)22(20,21)17-8-3-9-18-12(19)6-2-7-16-18/h1-2,4-7,17H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGISTFXDMHFTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.